molecular formula C15H14F3N3O2 B2501542 N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide CAS No. 1311688-93-3

N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide

Cat. No.: B2501542
CAS No.: 1311688-93-3
M. Wt: 325.291
InChI Key: WRJOESRTVOYKKK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is a complex organic compound characterized by the presence of a cyanocyclobutyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 1-cyanocyclobutane with 4-(trifluoromethyl)benzaldehyde under specific conditions to form an intermediate, which is then further reacted with formamide to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize by-products and ensure the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanocyclobutyl derivatives and trifluoromethylphenyl derivatives. Examples are:

Uniqueness

N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c16-15(17,18)11-4-2-10(3-5-11)13(23)20-8-12(22)21-14(9-19)6-1-7-14/h2-5H,1,6-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJOESRTVOYKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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